molecular formula C8H16BrN B8733557 3-(Bromomethyl)-1-ethylpiperidine CAS No. 61472-14-8

3-(Bromomethyl)-1-ethylpiperidine

Cat. No. B8733557
M. Wt: 206.12 g/mol
InChI Key: LSFBOUWZYKZITK-UHFFFAOYSA-N
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Patent
US03983245

Procedure details

A mixture of 5.0 g. (0.0349 mol.) of N-ethyl-3-hydroxymethylpiperidine and 52 ml. of 48% hydrogen bromide was refluxed for six hours then cooled and evaporated to dryness. The residue was made basic by addition of 5% aqueous sodium carbonate and extracted with methylene chloride. The methylene chloride solution was dried (MgSO4) and evaporated to dryness to give 3-bromomethyl-N-ethylpiperidine.
Quantity
0.0349 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9]O)[CH2:4]1)[CH3:2].[BrH:11]>>[Br:11][CH2:9][CH:5]1[CH2:6][CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4]1

Inputs

Step One
Name
Quantity
0.0349 mol
Type
reactant
Smiles
C(C)N1CC(CCC1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 5.0 g
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was made basic by addition of 5% aqueous sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrCC1CN(CCC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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